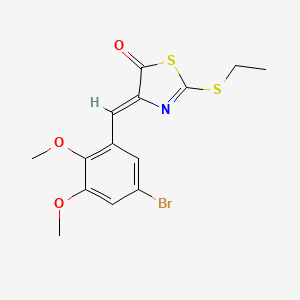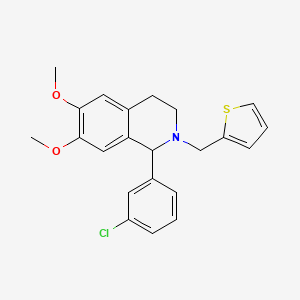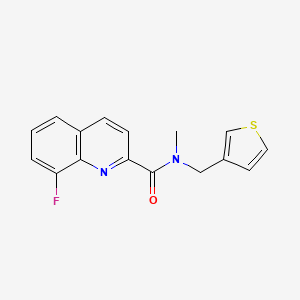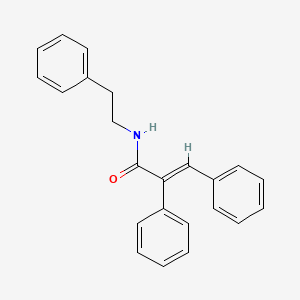
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BDMT, is a thiazole derivative that has been studied for its potential therapeutic applications. BDMT has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. In
作用机制
The exact mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition may lead to DNA damage and cell death, which could explain the antitumor activity of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of activity against a variety of microorganisms. Additionally, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its relatively complex synthesis method, which may make it more difficult to produce in large quantities.
未来方向
There are a number of potential future directions for research on 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential as an antitumor agent. Finally, more research is needed to explore the safety and efficacy of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in animal and human studies.
合成方法
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethylthioacetic acid to form 4-(5-bromo-2,3-dimethoxybenzylidene)thiazolidin-2-one. This intermediate compound is then treated with iodine in the presence of a base to form 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
科学研究应用
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in a variety of fields. In particular, it has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been investigated for its potential antitumor activity, with some studies suggesting that it may have the ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
(4Z)-4-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)6-8-5-9(15)7-11(18-2)12(8)19-3/h5-7H,4H2,1-3H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVWLKLXQKFGB-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC(=C2)Br)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC(=C2)Br)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)



![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)